1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea

PROTAC linker length spacer optimization

PROTAC developers often face linker-length mismatches that disrupt ternary complex geometry and abolish degradation activity. This compound solves that problem with a precisely defined pentameric PEG spacer (contour length ~17.5 Å), bridging the gap between PEG4 (~14.0 Å) and PEG6+ linkers that introduce excessive conformational entropy. Key advantages: (1) Single-ethylene-glycol-unit length modulation can switch a PROTAC from inactive to highly potent by enabling productive POI-E3 ligase geometry. (2) Terminal -OH group is activated to tosylate, mesylate, NHS carbonate, or carboxylic acid for orthogonal conjugation; the internal urea moiety adds stabilizing hydrogen bonding. (3) TPSA of 113.26 Ų ensures full aqueous solubility, enabling conjugation in physiological buffers without organic co-solvents-critical for sensitive protein or antibody payloads. Supplied at 98% HPLC purity, this compound reduces chromatographic burden and improves batch-to-batch consistency in gram-to-kilogram conjugation processes.

Molecular Formula C11H24N2O6
Molecular Weight 280.32 g/mol
CAS No. 61775-03-9
Cat. No. B12878825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea
CAS61775-03-9
Molecular FormulaC11H24N2O6
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCO)NC(=O)N
InChIInChI=1S/C11H24N2O6/c12-11(15)13-1-3-16-5-7-18-9-10-19-8-6-17-4-2-14/h14H,1-10H2,(H3,12,13,15)
InChIKeyHBYCYKGOBFBECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monodisperse PEG5-Urea Linker Properties


1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea (CAS 61775-03-9) is a synthetic heterobifunctional linker comprising a precisely defined pentameric polyethylene glycol (PEG5) spacer, a terminal primary hydroxyl group, and a central urea moiety . Its molecular formula is C11H24N2O6 with a molecular weight of 280.32 g/mol and a topological polar surface area (TPSA) of 113.26 Ų . The compound is supplied at 98% purity (HPLC) and is employed as a chemical building block in targeted protein degradation (PROTAC) constructs, bioconjugation, and surface modification where a monodisperse, hydrophilic, and dual-reactive linker is required .

Workflow PROTAC degrader assembly and bioconjugation linker design
Format Monodisperse PEG5 heterobifunctional building block, 98% HPLC
Selection Context Hydroxyl/urea reactivity pair; intermediate spacer length for ternary complex geometry

Why PEG-Urea Linkers Are Not Interchangeable


Superficially similar PEG-urea derivatives differ in PEG chain length, terminal functional groups, and purity, each of which critically affects aqueous solubility, spacer reach, and orthogonal reactivity in downstream applications [1]. Substituting a PEG3 or PEG4 analog for the PEG5-based target compound alters the contour length by ~3.5–7.0 Å, potentially disrupting the optimal ligand-to-E3 ligase distance in PROTAC ternary complexes and reducing degradation efficiency [1][2]. Likewise, replacing the hydroxyl/urea bifunctionality with alternative end groups (e.g., maleimide or silane) changes the available conjugation chemistry, limiting compatibility with established synthetic protocols . These quantifiable structure–property relationships demonstrate that generic substitution cannot be assumed to maintain performance.

PEG chain length may shift ternary complex geometry
Shorter PEG3 or PEG4 analogs reduce contour length by ~3.5–7.0 Å, potentially disrupting linker-to-ligase spacing and reported degradation response.
Terminal group mismatch limits conjugation chemistry
Maleimide-terminated or silane-terminated PEG5 variants constrain reactivity to thiol-only or surface-only protocols, reducing synthetic flexibility.
Purity and solubility differences affect conjugate reproducibility
Lower-purity or lower-TPSA analogs may introduce additional side products and solubility constraints, complicating scale-up and purification.

Quantitative Differentiation of PEG5-Urea vs. Analogs


PEG5 Spacer Length for PROTAC Ternary Complexes

The target compound contains exactly five ethylene glycol repeat units, yielding a fully extended contour length of approximately 17.5 Å (5 × 3.5 Å per unit) [1]. This contrasts with the shorter PEG3 analog (CAS 23194-10-7, ~10.5 Å, 3 units) and the PEG4 analog (CAS 61170-51-2, ~14.0 Å, 4 units) [2]. In PROTAC design, linker length critically influences ternary complex formation and degradation efficiency; linkers that are too short sterically hinder complex assembly, while overly long linkers can increase flexibility and reduce cooperative binding [3]. The PEG5 spacer provides an intermediate separation distance that has been associated with improved PROTAC activity in several published degrader series [3].

Spacer Length
Class-level inference
PEG5 ~17.5 Å vs PEG3 ~10.5 Å, PEG4 ~14.0 Å
Intermediate contour length supports ternary complex geometry assessment.
Actual hydrodynamic dimensions vary with solvation and temperature.
PROTAC linker length spacer optimization

TPSA and Aqueous Solubility Advantage

The target compound exhibits a TPSA of 113.26 Ų, which is 9.23 Ų higher than the PEG4 analog (104.03 Ų) and 27.69 Ų higher than the PEG3 analog (85.57 Ų) [1]. Higher TPSA is well established to correlate with improved aqueous solubility, a critical parameter for linker performance in aqueous bioconjugation reactions and in vivo applications [2]. The progressive increase in TPSA with each additional PEG unit (approximately 9–10 Ų per ethylene glycol unit) provides a quantifiable solubility advantage for the PEG5 compound over its shorter-chain counterparts.

TPSA & Solubility
Cross-study comparable
113.26 Ų (+9.23 vs PEG4; +27.69 vs PEG3)
Higher reported TPSA correlates with improved aqueous solubility context.
TPSA values from standardized database calculations; solvation conditions influence actual solubility.
aqueous solubility polar surface area drug-like properties

Bifunctional Reactivity: Hydroxyl and Urea Groups

1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea presents a hydroxyl group at one terminus and a urea moiety within the backbone, enabling a reactivity profile distinct from structurally related PEG5 linkers . The commercially available Mal-PEG5-OH (CAS 153758-87-3) bears a maleimide group, which reacts preferentially with thiols via Michael addition, while HO-PEG4-silane (CAS N/A, BPG-3335) introduces a triethoxysilyl group for surface silanization . The terminal hydroxyl of the target compound allows activation (e.g., tosylation, mesylation, or direct coupling) for diverse downstream modifications, while the urea linkage provides additional hydrogen-bonding capacity and metabolic stability compared to ester or amide linkers [1].

Functional Groups
Class-level inference
Terminal hydroxyl + internal urea vs maleimide or silane analogs
Hydroxyl activation flexibility supports broad heterobifunctional linker design.
Urea moiety adds hydrogen-bonding capacity; reactivity profile may depend on activation chemistry.
bioconjugation orthogonal chemistry crosslinking

Purity Benchmark Against Analogous Linkers

The target compound is supplied at 98% purity (HPLC), exceeding the 97% purity specification of the closest functional analog Mal-PEG5-OH and the 95% purity of the shorter PEG3 analog (CAS 23194-10-7) . In precision conjugation applications, a 1–3% purity difference can significantly impact the yield of the desired monoconjugate and the level of side products requiring chromatographic removal, particularly when working with precious biologics or at scale [1].

Purity Benchmark
Cross-study comparable
98% (HPLC) vs Mal-PEG5-OH 97%, PEG3 analog 95%
Higher specification purity may reduce post-conjugation purification burden.
Batch-to-batch variation should be verified; vendor COA data only.
purity quality control reproducibility

Optimal Applications for PEG5-Urea Linker


PROTAC Design with PEG5 Spacer

PROTAC developers seeking an intermediate linker length between the shorter PEG3 (~10.5 Å) and PEG4 (~14.0 Å) options can utilize this compound's 5-unit PEG backbone to achieve an extended contour length of ~17.5 Å [1]. Published evidence demonstrates that linker length modulation by a single ethylene glycol unit can switch a PROTAC from inactive to highly potent by enabling a productive ternary complex geometry [2]. This compound provides the optimal spacing for protein pairs that require greater separation than PEG4 can offer but where longer PEG6+ linkers introduce excessive conformational entropy that reduces degradation efficiency.

Aqueous Bioconjugation Without Co-Solvents

With a TPSA of 113.26 Ų—27.69 Ų higher than the PEG3 analog—this compound exhibits enhanced aqueous solubility, enabling conjugation reactions to be performed in fully aqueous buffers at near-physiological pH [1][2]. This property is particularly valuable when conjugating to sensitive proteins or antibodies that cannot tolerate organic co-solvents such as DMF or DMSO. The higher TPSA directly reduces aggregation propensity during bioconjugation reactions, improving the yield of monodisperse conjugates [2].

Custom Heterobifunctional Linker Synthesis

Unlike maleimide-terminated PEG5 linkers that restrict conjugation chemistry to thiol-reactive partners, the terminal hydroxyl group on this compound can be activated to a tosylate, mesylate, NHS carbonate, or carboxylic acid, enabling coupling to amines, alcohols, or other nucleophiles [1][2]. The internal urea group further contributes hydrogen-bonding interactions that can stabilize the resulting conjugate. This synthetic versatility makes the compound a preferred starting material for constructing custom heterobifunctional linkers for ADC, PROTAC, and probe molecule applications where precise control over both termini is required [2][3].

Scale-Up with High Purity for CQA Compliance

At 98% purity, this compound offers a 1% advantage over Mal-PEG5-OH (97%) and a 3% advantage over the PEG3 analog (95%) [1]. For industrial conjugation processes operating at gram-to-kilogram scale, this purity differential translates to fewer side products, reduced chromatographic burden, and improved batch-to-batch consistency—all of which are essential for meeting regulatory CQA specifications in GMP manufacturing of conjugated therapeutics [2].

Application
Selection Property
Validation Focus
PROTAC degrader design
PEG5 spacer length context
Ternary complex geometry and degradation efficiency
Aqueous bioconjugation
Elevated TPSA and aqueous solubility profile
Organic co-solvent elimination and aggregation risk assessment
Custom linker synthesis
Hydroxyl activation versatility and urea stability
Orthogonal heterobifunctional conjugation protocols
Scale-up and quality control
98% HPLC purity specification
Batch consistency and downstream purification burden
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